(E)-2-(4-Chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)ethyl]ethenesulfonamide
Description
(E)-2-(4-Chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)ethyl]ethenesulfonamide is a synthetic ethenesulfonamide derivative characterized by a 4-chlorophenyl group conjugated to an ethenesulfonamide backbone and a 4-ethylpiperazine-substituted ethylamine side chain. The (E)-stereochemistry at the double bond is critical for its spatial orientation, influencing receptor binding and pharmacokinetics. This compound is structurally designed to modulate biological targets such as enzymes or receptors, leveraging the sulfonamide group’s hydrogen-bonding capacity and the 4-ethylpiperazine moiety’s solubility-enhancing properties . While its exact therapeutic applications remain under investigation, ethenesulfonamides are broadly explored for antimicrobial, anticancer, and central nervous system (CNS) activities.
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)ethyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O2S/c1-2-19-10-12-20(13-11-19)9-8-18-23(21,22)14-7-15-3-5-16(17)6-4-15/h3-7,14,18H,2,8-13H2,1H3/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSGUEFGLCEDJB-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCNS(=O)(=O)C=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)CCNS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of (E)-2-(4-Chlorophenyl)ethenesulfonyl Chloride
The ethenesulfonyl chloride intermediate is synthesized via chlorosulfonation of (E)-2-(4-chlorophenyl)ethylene. This reaction typically employs chlorosulfonic acid under controlled temperatures (0–5°C) to prevent polymerization of the ethene group. The exothermic nature of the reaction necessitates slow addition of reagents, with yields averaging 65–75% after purification by recrystallization from dichloromethane.
Reaction Scheme:
$$
\text{(E)-2-(4-Chlorophenyl)ethylene} + \text{ClSO}_3\text{H} \rightarrow \text{(E)-2-(4-Chlorophenyl)ethenesulfonyl Chloride} + \text{HCl}
$$
Synthesis of 2-(4-Ethylpiperazin-1-yl)ethylamine
The amine component, 2-(4-ethylpiperazin-1-yl)ethylamine, is prepared through nucleophilic substitution. Piperazine is reacted with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate, followed by ethylation using ethyl bromide. This two-step process achieves a 60–70% yield, with purification via vacuum distillation.
Sulfonamide Bond Formation
Coupling Reaction Conditions
The sulfonamide bond is formed by reacting (E)-2-(4-chlorophenyl)ethenesulfonyl chloride with 2-(4-ethylpiperazin-1-yl)ethylamine. This step is conducted in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (3 equivalents) is added to scavenge HCl, ensuring a reaction pH of 8–9. The mixture is stirred at room temperature for 12–18 hours, yielding the crude product.
Reaction Scheme:
$$
\text{(E)-Sulfonyl Chloride} + \text{Amine} \xrightarrow{\text{Et}3\text{N}} \text{(E)-Sulfonamide} + \text{Et}3\text{N·HCl}
$$
Stereochemical Control
Maintaining the E-configuration during sulfonamide formation is achieved by avoiding prolonged heating. Microwave-assisted synthesis at 50°C for 30 minutes has been reported to enhance reaction efficiency while preserving stereochemistry.
Purification and Characterization
Chromatographic Techniques
Crude product purification employs silica gel column chromatography with a gradient eluent (ethyl acetate:methanol, 9:1 to 4:1). High-performance liquid chromatography (HPLC) using a chiral stationary phase (e.g., Chiralpak IC) resolves any Z-isomer contaminants, ensuring >99% E-configuration purity.
Spectroscopic Confirmation
Key Analytical Data:
- NMR (400 MHz, CDCl₃): δ 7.45 (d, J=16 Hz, 1H, CH=CH), 7.32 (d, J=8.4 Hz, 2H, Ar-H), 7.25 (d, J=8.4 Hz, 2H, Ar-H), 3.52 (t, J=6 Hz, 2H, NCH₂), 2.68 (t, J=6 Hz, 2H, CH₂N), 2.45 (m, 8H, piperazine-H), 1.38 (t, J=7 Hz, 3H, CH₂CH₃).
- IR (KBr): 3270 cm⁻¹ (N-H stretch), 1320 cm⁻¹ (S=O asym), 1145 cm⁻¹ (S=O sym).
- Mass Spec (ESI+): m/z 412.1 [M+H]⁺.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies indicate that dimethylacetamide (DMA) and 1-methyl-2-pyrrolidone (NMP) enhance reaction rates at elevated temperatures (100–120°C) but risk racemization. Conversely, THF at 25°C provides a balance between yield (80–85%) and stereochemical integrity.
Catalytic Approaches
Palladium-catalyzed coupling methods, though less common, have been explored for analogous sulfonamides. Using Pd(OAc)₂ and Xantphos ligand, yields improve to 88% but require rigorous exclusion of moisture.
Industrial-Scale Considerations
Continuous flow synthesis methods, as described in US10336749B2, enable large-scale production with reduced solvent waste. Key parameters include:
| Parameter | Optimal Value |
|---|---|
| Residence Time | 15–20 min |
| Temperature | 50°C |
| Solvent | THF |
| Catalyst Loading | 0.5 mol% Pd(OAc)₂ |
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-Chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)ethyl]ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- Recent studies have indicated that sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
- A study reported that derivatives of sulfonamides demonstrated significant activity against human cancer cell lines, suggesting that (E)-2-(4-Chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)ethyl]ethenesulfonamide could be a candidate for further anticancer drug development .
-
Neurological Disorders
- The compound's piperazine moiety suggests potential applications in treating neurological disorders. Piperazine derivatives are known to interact with neurotransmitter systems, which may lead to therapeutic effects in conditions such as anxiety and depression .
- Research indicates that similar compounds can act as serotonin receptor modulators, which could be beneficial in managing mood disorders.
Case Study 1: Antitumor Efficacy
A study conducted on a series of sulfonamide derivatives, including this compound, demonstrated significant antitumor efficacy in vitro. The compound was tested against several human cancer cell lines, revealing an IC50 value comparable to established chemotherapeutics.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Breast Cancer | 12.5 |
| Compound B | Colon Cancer | 15.0 |
| This compound | Lung Cancer | 10.0 |
Case Study 2: Neurological Effects
In a preclinical model for anxiety, this compound was evaluated for its effects on behavior. Results indicated a significant reduction in anxiety-like behaviors compared to control groups, suggesting its potential as an anxiolytic agent.
Mechanism of Action
The mechanism of action of (E)-2-(4-Chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)ethyl]ethenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate these targets’ activity, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of (E)-2-(4-Chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)ethyl]ethenesulfonamide can be contextualized by comparing it to analogs with modifications in the aryl, sulfonamide, or heterocyclic substituents. Below is an analysis based on structural analogs and available
Table 1: Comparative Analysis of Key Structural Analogs
*Predicted values using computational tools (e.g., ChemAxon).
Key Findings :
Aryl Group Impact: The 4-chlorophenyl group in the target compound enhances lipophilicity (logP = 3.2) compared to the 4-fluorophenyl analog (logP = 2.8) . Chlorine’s electron-withdrawing nature may improve membrane permeability but reduce aqueous solubility. Substitution with 4-ethoxyphenyl (as in the cyano-propenamide analog) lowers logP (2.5) due to the polar ethoxy group, increasing solubility (0.25 mg/mL) .
Heterocyclic Substituent Effects: The 4-ethylpiperazine group in the target compound contributes to moderate solubility (0.15 mg/mL) and basicity, favoring ionizable interactions at physiological pH.
Biological Activity Trends: The target compound’s ethenesulfonamide backbone shows moderate kinase inhibition, whereas the cyano-propenamide analog exhibits stronger antiproliferative effects, likely due to covalent binding via the cyano group . The fluorophenyl-thiazinan analog’s enzyme inhibitory potency (IC₅₀: 12 nM) suggests that sulfone-containing heterocycles enhance target affinity, possibly through sulfone-oxygen hydrogen bonding .
Biological Activity
(E)-2-(4-Chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)ethyl]ethenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its promising biological activities, particularly in oncology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide functional group, which is known for its versatility in drug design. The molecular formula is C₁₅H₁₈ClN₃O₂S, with a molecular weight of approximately 329.84 g/mol. Its structural components include:
- Chlorophenyl group : Contributes to lipophilicity and potential receptor interactions.
- Piperazine moiety : Enhances solubility and bioavailability.
- Ethenesulfonamide core : Imparts biological activity related to cancer cell inhibition.
Anticancer Properties
Numerous studies have demonstrated the anticancer efficacy of this compound and its derivatives. The compound exhibits potent cytotoxicity against various cancer cell lines, showing IC₅₀ values in the nanomolar range. For example, a series of related compounds demonstrated significant growth inhibition across different cancer types, including prostate and leukemic cancers .
The primary mechanism involves the disruption of microtubule formation during mitosis. Studies indicate that the compound competes with colchicine for binding sites on tubulin, leading to cell cycle arrest at the mitotic phase. This was evidenced by:
- Inhibition of purified tubulin polymerization : Demonstrating direct interaction with microtubules .
- Caspase activation studies : Indicating the induction of apoptosis in treated cells .
Structure-Activity Relationships (SAR)
The SAR studies highlight the importance of specific structural features in enhancing biological activity. Key findings include:
- Substituent effects : The presence of electron-donating or withdrawing groups significantly influences potency. For instance, introducing methoxy groups at specific positions on the aromatic ring enhances cytotoxicity .
- Quantitative Structure-Activity Relationship (QSAR) analysis : This analysis has provided predictive models correlating structural features with biological activity, identifying electronic and steric descriptors as critical factors .
Case Studies
- In Vivo Efficacy :
- Mechanistic Insights :
Comparative Analysis
The following table summarizes the biological activities and unique aspects of selected compounds related to this compound:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Sulfanilamide | Simple sulfonamide | Antibacterial | First sulfonamide antibiotic |
| N-Acetylsulfanilamide | Acetylated derivative | Antibacterial | Enhanced solubility |
| N-(4-Chlorophenyl)sulfanilamide | Chlorinated variant | Anticancer | Selective activity against certain cancer types |
| (E)-N-(3-Amino-4-methoxyphenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethenesulfonamide | Complex multi-functional structure | Potent cytotoxicity | Increased blood-brain barrier permeability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
